molecular formula C4H8ClNO3 B2946210 (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride CAS No. 2402789-11-9

(4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride

Cat. No.: B2946210
CAS No.: 2402789-11-9
M. Wt: 153.56
InChI Key: SVSNJWOUYKEXMP-AENDTGMFSA-N
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Description

(4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride is a chiral cyclic carbonate with a molecular formula of C 4 H 7 NO 3 and a molecular weight of 117.1 g/mol for the free base . This stereochemically defined compound, specified as the (4R)-enantiomer, serves as a versatile and valuable building block in organic synthesis and pharmaceutical research . Its structure incorporates both a reactive 1,3-dioxolan-2-one ring and an aminomethyl functional group, which allows for diverse chemical modifications. The primary application of this compound is as a chiral synthon for the development of more complex, biologically active molecules. Researchers can exploit the reactivity of the cyclic carbonate ring, which can be subjected to ring-opening reactions with various nucleophiles, while the primary amine group (provided as its stable hydrochloride salt) can form amide bonds or be functionalized into other groups. This makes it a useful intermediate for constructing active pharmaceutical ingredients (APIs), particularly those requiring a specific stereochemical configuration for optimal activity . The compound's potential research value also lies in its use for creating prodrugs or for coupling with other molecular fragments to form novel heterocyclic systems, such as oxazolidinones, which are a privileged structure in medicinal chemistry. This product is intended For Research Use Only (RUO) and is not approved for use in humans, animals, or as a component in diagnostic or therapeutic applications. Proper storage conditions are 2-8°C in a refrigerator .

Properties

IUPAC Name

(4R)-4-(aminomethyl)-1,3-dioxolan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3.ClH/c5-1-3-2-7-4(6)8-3;/h3H,1-2,5H2;1H/t3-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSNJWOUYKEXMP-AENDTGMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)O1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC(=O)O1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride typically involves the reaction of a suitable precursor with an aminomethylating agent under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the aminomethyl group or other parts of the molecule.

    Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbonyl-containing compounds, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(Aminomethyl)-1,3-oxazolidin-2-one Hydrochloride

  • Molecular Formula : C₄H₉ClN₂O₂
  • CAS : 1803589-70-9
  • Key Differences: Heterocyclic Core: Replaces the 1,3-dioxolan-2-one ring with a 1,3-oxazolidin-2-one scaffold, substituting one oxygen atom with a nitrogen.

Methyl (4S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-acetate

  • Molecular Formula : C₈H₁₄O₄
  • CAS: Not specified (synthesized via literature methods).
  • Key Differences: Substituents: Contains ester (-COOCH₃) and geminal methyl groups at C2, unlike the aminomethyl group in the target compound. Stereochemistry: The 4S configuration contrasts with the 4R configuration, which may influence chiral recognition in synthesis. Reactivity: The ester group enables nucleophilic acyl substitution, whereas the aminomethyl group in the target compound facilitates amine-based reactions (e.g., acylation).

Dopamine Hydrochloride

  • Molecular Formula: C₈H₁₁NO₂·HCl
  • CAS : 62-31-7
  • Key Differences: Core Structure: A catecholamine with a benzene ring and ethylamine side chain, structurally unrelated to dioxolanones. Solubility: Freely soluble in water and methanol, similar to hydrochloride salts of amino-containing compounds like the target. Applications: Used as a cardiovascular drug, highlighting the role of hydrochloride salts in enhancing bioavailability for therapeutic agents.

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula CAS Core Structure Key Functional Groups Solubility
(4R)-4-(Aminomethyl)-1,3-dioxolan-2-one HCl C₅H₈ClNO₃ Not Provided 1,3-Dioxolan-2-one Aminomethyl (R-configuration) Likely water-soluble
4-(Aminomethyl)-1,3-oxazolidin-2-one HCl C₄H₉ClN₂O₂ 1803589-70-9 1,3-Oxazolidin-2-one Aminomethyl, NH High polarity
Methyl (4S)-2,2-dimethyl-1,3-dioxolane-4-acetate C₈H₁₄O₄ - 1,3-Dioxolane Ester, geminal methyl Organic solvents
Dopamine Hydrochloride C₈H₁₁NO₂·HCl 62-31-7 Catecholamine Amine, hydroxyl Water, methanol

Biological Activity

(4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride is a compound that belongs to the class of 1,3-dioxolanes, which are known for their diverse biological activities. This article provides an in-depth examination of its biological properties, including antibacterial and antifungal activities, along with relevant research findings and data tables.

Chemical Structure and Properties

  • Molecular Formula : C4_4H7_7NO3_3
  • SMILES : C1C@HCN
  • InChI Key : TXLRZWSSXIZVGD-GSVOUGTGSA-N

The compound features a dioxolane ring structure that is significant for its biological interactions.

Antibacterial Activity

Research has indicated that various 1,3-dioxolane derivatives exhibit notable antibacterial properties. In a study focusing on new 1,3-dioxolanes, compounds were tested against several bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
1S. aureus625–1250
2S. epidermidis500
3E. faecalis625
4P. aeruginosa250
5E. coliNo activity

Most compounds demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, while showing limited efficacy against Gram-negative bacteria like E. coli .

Antifungal Activity

The antifungal potential of this compound has also been explored. In a comparative study, it was found that:

  • Compounds derived from the same structural family exhibited antifungal activity against Candida albicans.
CompoundFungal StrainMIC µg/mL
AC. albicans200
BC. albicans150
CC. albicansNo activity

All tested compounds except one showed significant antifungal activity against C. albicans, indicating the potential for therapeutic applications in antifungal treatments .

The biological activities of this compound are believed to be mediated through various mechanisms:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity.
  • Membrane Disruption : The lipophilic nature of dioxolane derivatives may allow them to integrate into bacterial membranes, leading to increased permeability and cell lysis.

These mechanisms highlight the importance of structural features in dictating biological activity .

Case Studies

  • Case Study on Antibacterial Efficacy : A study evaluated the effectiveness of various dioxolane derivatives against multi-drug resistant strains of bacteria. The results indicated that certain modifications to the dioxolane structure enhanced antibacterial potency significantly.
  • Case Study on Antifungal Activity : Another investigation focused on the antifungal properties of dioxolanes in clinical isolates of Candida. The study found that specific substitutions at the 3 and 4 positions of the dioxolane ring resulted in improved antifungal activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride, and how can reaction conditions be optimized for enantiomeric purity?

  • Methodology : Begin with stereoselective synthesis using (R)-configured precursors, such as (R)-4-(chloromethyl)-1,3-dioxolan-2-one (CAS 2463-45-8), followed by nucleophilic substitution with ammonia or protected amines. Optimize temperature (0–25°C), solvent polarity (e.g., THF or DMF), and catalytic agents (e.g., triethylamine) to minimize racemization. Monitor enantiomeric excess via chiral HPLC or circular dichroism (CD) spectroscopy .
  • Key Parameters : Reaction time (<24 hrs), inert atmosphere (N₂/Ar), and purification via recrystallization (ethanol/water mixtures) to isolate the hydrochloride salt .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

  • Methodology :

  • NMR : Analyze 1H^1\text{H}- and 13C^{13}\text{C}-NMR spectra for characteristic signals: δ 4.5–5.0 ppm (dioxolane ring protons), δ 3.2–3.8 ppm (aminomethyl CH₂), and δ 2.5–3.0 ppm (NH₃⁺ HCl) .
  • FT-IR : Confirm the presence of carbonyl (C=O, ~1750 cm⁻¹) and NH₃⁺ (~2800 cm⁻¹) stretches.
  • Mass Spectrometry : Use ESI-MS to detect the molecular ion peak [M+H]⁺ at m/z 166.1 (free base) and adducts (e.g., [M+Cl]⁻) .

Advanced Research Questions

Q. What strategies mitigate degradation of this compound during prolonged storage or experimental use?

  • Methodology :

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Primary degradation pathways include hydrolysis of the dioxolane ring (pH-dependent) and oxidative deamination .
  • Stabilization : Store at ≤-20°C in airtight, light-resistant containers under nitrogen. Use buffered solutions (pH 4–6) during in vitro assays to slow hydrolysis .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?

  • Methodology :

  • Meta-Analysis : Compare datasets using standardized protocols (e.g., OECD guidelines) to identify variables like impurity profiles (e.g., residual solvents or diastereomers) that may influence results .
  • Dose-Response Validation : Replicate studies with rigorous impurity control (≤0.1% by HPLC) and orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .

Q. What advanced techniques are suitable for impurity profiling of this compound in pharmaceutical-grade samples?

  • Methodology :

  • HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm × 4.6 mm) with 0.1% formic acid in water/acetonitrile gradient. Detect impurities like (4S)-enantiomer or unreacted chloromethyl precursor (LOD ≤0.05%) .
  • ICP-MS : Quantify heavy metal residues (e.g., Pd from catalytic steps) with a detection limit of ≤1 ppm .

Q. How does the stereochemical configuration at the 4-position influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to compare transition-state energies of (4R) vs. (4S) isomers during SN2 reactions.
  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure rate constants (kk) for reactions with thiols or amines, revealing steric hindrance effects in the (4R) configuration .

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